2-(3-Nitrophenyl)-6-[[2-(3-nitrophenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole
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Overview
Description
2-(3-Nitrophenyl)-6-[[2-(3-nitrophenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole is a complex organic compound featuring two benzoxazole rings and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-6-[[2-(3-nitrophenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzohydrazide with suitable benzoxazole precursors in the presence of a cyclizing agent such as anhydrous ethanol . The reaction is often carried out under reflux conditions to ensure complete cyclization and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-6-[[2-(3-nitrophenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted benzoxazole derivatives depending on the substituents introduced.
Scientific Research Applications
2-(3-Nitrophenyl)-6-[[2-(3-nitrophenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-6-[[2-(3-nitrophenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in electron transfer reactions, while the benzoxazole rings can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds also contain nitrophenyl groups and benzodiazepine rings, exhibiting similar biological activities.
Indole Derivatives: Compounds containing indole rings and nitrophenyl groups, known for their diverse biological activities.
Uniqueness
2-(3-Nitrophenyl)-6-[[2-(3-nitrophenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole is unique due to its dual benzoxazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H16N4O6 |
---|---|
Molecular Weight |
492.4g/mol |
IUPAC Name |
2-(3-nitrophenyl)-6-[[2-(3-nitrophenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C27H16N4O6/c32-30(33)20-5-1-3-18(14-20)26-28-22-9-7-16(12-24(22)36-26)11-17-8-10-23-25(13-17)37-27(29-23)19-4-2-6-21(15-19)31(34)35/h1-10,12-15H,11H2 |
InChI Key |
SBRLJQIPSDZYCX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(O2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(O5)C6=CC(=CC=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(O2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(O5)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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